(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(4-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyloxy)-4-oxobutanoic acid
Description
“(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(4-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyloxy)-4-oxobutanoic acid” (CAS 607366-21-2) is a chiral Fmoc-protected amino acid derivative with a molecular weight of 546.65 g/mol (C₃₂H₃₈N₂O₆) . Its structure features:
- An Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group, a common protecting group in peptide synthesis.
- A 4-oxobutanoic acid backbone with stereochemical specificity at the α-carbon (S-configuration).
This compound is classified as a research-grade chemical with acute toxicity (Category 4 for oral, dermal, and inhalation exposure) and requires handling under controlled conditions by trained professionals . Its primary use lies in drug discovery and organic synthesis, particularly as a building block for peptide-based therapeutics or enzyme inhibitors.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-35(44)18-32(37(45)46)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOFMGBIWZZRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Fmoc-protected amino acids such as Fmoc-Asp(OtBu)-OH or Fmoc-Asp(ODMAB)-OH serve as the backbone precursors.
- The 4-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyl alcohol or related derivatives are prepared or purchased as side chain building blocks.
- Protecting groups such as tert-butyl (OtBu) or 4,4-dimethyl-2,6-dioxocyclohexylidene are used to mask reactive carboxyl or amino groups during synthesis.
Stepwise Synthesis Outline
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Fmoc Protection of Amino Acid | Fmoc-Cl, base (e.g., Na2CO3), solvent (e.g., dioxane/water) | Protects the α-amino group of aspartic acid derivative |
| 2 | Side Chain Protection | Use of tert-butyl ester or ODMAB (4,4-dimethyl-2,6-dioxocyclohexylidene) protecting groups | Protects β-carboxyl group selectively |
| 3 | Coupling of Benzyloxy Substituent | Activation of carboxyl group (e.g., DCC, HOBt) followed by reaction with 4-(aminobenzyl) alcohol derivatives | Forms the benzyloxy ether linkage |
| 4 | Introduction of Cyclohexylidene-Substituted Amine | Reductive amination or amide bond formation with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamine | Requires careful control to avoid side reactions |
| 5 | Deprotection and Purification | Acidic cleavage of protecting groups (e.g., TFA for OtBu), chromatographic purification | Final compound isolation |
Specific Notes on Protecting Groups and Cleavage
- The Fmoc group is stable under acidic conditions but can be removed under mild basic conditions (e.g., piperidine in DMF).
- The ODMAB protecting group on the side chain can be selectively cleaved by treatment with 2% hydrazine in DMF without affecting tert-butyl groups, facilitating cyclic peptide synthesis.
- The tert-butyl ester protecting groups are typically removed by trifluoroacetic acid (TFA) treatment.
Research Findings and Optimization
- Studies indicate that selective protection and deprotection strategies are critical to achieving high purity and yield, especially due to the compound’s multiple reactive sites.
- The use of solid-phase peptide synthesis (SPPS) techniques incorporating this compound as a building block has been optimized by employing Fmoc chemistry and selective side chain protection to enable efficient peptide chain elongation.
- The coupling efficiency of the benzyloxy-substituted side chain is enhanced by using carbodiimide-based coupling agents (e.g., DCC, EDC) with additives like HOBt or HOAt to suppress racemization and side reactions.
- Purification is commonly performed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the desired product from side products and unreacted starting materials.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Fmoc Protection | Fmoc-Cl, Na2CO3, dioxane/water, 0–25°C | High yield, mild conditions |
| Side Chain Protection | ODMAB or OtBu, standard esterification | Selective protection of β-carboxyl |
| Coupling Reagents | DCC or EDC, HOBt/HOAt, DMF or DCM | Minimizes racemization |
| Amine Introduction | Reductive amination or amide coupling, mild base | Requires inert atmosphere |
| Deprotection | 20% Piperidine in DMF (Fmoc removal), 2% Hydrazine in DMF (ODMAB removal), TFA (OtBu removal) | Sequential deprotection steps |
| Purification | RP-HPLC, gradient elution | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(4-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyloxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH would be optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of an alcohol group could yield a ketone or aldehyde, while reduction of a carbonyl group could yield an alcohol.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Recent studies have shown that compounds derived from the fluorenyl structure exhibit antiproliferative effects against various cancer cell lines. For instance, modifications to the fluorenyl group have led to enhanced cytotoxicity compared to standard treatments .
- The incorporation of specific side chains has been linked to improved activity against cancer cells by interfering with cellular signaling pathways.
-
Antimicrobial Properties :
- Compounds similar to (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(4-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyloxy)-4-oxobutanoic acid have demonstrated antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibiotics .
- Pharmacological Potential :
Case Studies
- Cytotoxicity Evaluation :
- Antibiotic Development :
Mechanism of Action
The mechanism of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(4-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyloxy)-4-oxobutanoic acid would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or receptors, altering their activity, and modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Fmoc-protected amino acid derivatives, which vary in substituents and functional groups. Below is a comparative analysis with structurally analogous compounds:
Key Findings from Comparative Analysis
Functional Group Diversity :
- The cyclohexylidene-benzyloxy group in the target compound introduces unique steric and electronic properties compared to simpler benzyloxy (CAS 86060-84-6) or azido (CAS 942518-20-9) derivatives. This could enhance selectivity in enzyme inhibition or receptor binding .
- Halogenated analogs (e.g., bromo, CF₃) prioritize reactivity and stability, whereas the target compound’s cyclohexylidene moiety may prioritize conformational control .
Toxicity Profiles: All listed compounds share acute toxicity classifications (Category 4), reflecting risks associated with Fmoc derivatives. Limited ecotoxicological data exist, necessitating cautious handling .
Biological Activity
The compound (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(4-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyloxy)-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique structure that includes a fluorenyl group, which is known for its stability and ability to facilitate various chemical interactions. The presence of multiple functional groups suggests potential for diverse biological activities.
Research indicates that compounds similar to this one often interact with specific biological targets. For example, studies have shown that derivatives containing the fluorenyl group can inhibit enzymes such as cysteine proteases and other targets involved in disease processes.
Inhibition of Falcipain 2
One area of interest is the inhibition of Falcipain 2 (FP-2) , a cysteine protease from Plasmodium falciparum, the parasite responsible for malaria. Compounds structurally related to our target have demonstrated promising inhibitory effects on FP-2, with half-maximal inhibitory concentrations (IC50) reported as low as 14.7 μM in some derivatives . This suggests that our compound may also exhibit similar inhibitory properties.
Antimalarial Activity
In vitro studies have demonstrated that certain analogs of the compound can inhibit the growth of Plasmodium falciparum strains. For instance, derivatives with IC50 values ranging from 2.91 μM to 34 μM against multidrug-resistant strains have been reported . The selectivity towards FP-2 over human cathepsins indicates a favorable safety profile for potential therapeutic applications.
Cytotoxicity Assessment
Cytotoxicity studies are crucial for evaluating the safety of new compounds. For instance, related compounds exhibited moderate cytotoxicity against human cell lines such as HeLa cells, with CC50 values indicating a reasonable therapeutic window . Further investigations into the cytotoxicity of our compound are warranted to establish its safety profile.
Data Summary Table
| Biological Activity | Value | Notes |
|---|---|---|
| IC50 against FP-2 | 14.7 μM | Indicates strong inhibitory potential |
| IC50 against P. falciparum | 2.91 - 34 μM | Effective against multidrug-resistant strains |
| CC50 against HeLa cells | 133 - 350 μM | Moderate cytotoxicity |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the target molecule:
- Inhibition Studies : A study focused on structure-based virtual screening identified promising inhibitors of FP-2, highlighting the significance of structural modifications in enhancing activity .
- Synthesis and Evaluation : Research involving the synthesis of fluorenyl-containing compounds has shown that specific substitutions can significantly impact their biological efficacy .
- Mechanistic Insights : Docking studies suggest that these compounds form stable interactions within active sites of target enzymes, which is crucial for their inhibitory action .
Q & A
Basic: What are the critical handling precautions for this compound in laboratory settings?
Answer:
This compound requires strict handling protocols due to its acute toxicity classifications (Category 4 for oral, dermal, and inhalation exposure) . Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use self-contained breathing apparatus in case of fire .
- Ventilation : Handle exclusively in a fume hood to avoid inhalation of dust or aerosols .
- Contamination Control : Prohibit food, beverages, or cosmetics in storage/handling areas. Decontaminate spills with sand or vermiculite, followed by disposal via approved waste management .
- Storage : Keep containers tightly sealed in cool, dry, and well-ventilated areas away from strong acids/bases .
Basic: What synthetic strategies are recommended for introducing the Fmoc-protected amino group in this compound?
Answer:
The Fmoc (fluorenylmethoxycarbonyl) group is commonly introduced via:
- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected amino acids with coupling agents like HBTU or HATU in DMF. Deprotection is achieved with 20% piperidine .
- Solution-Phase Synthesis : Activate the carboxyl group using DCC/DMAP for coupling to amines. Monitor reaction progress via TLC or LC-MS .
- Microwave-Assisted Methods : Reduce reaction times and improve yields for thermally sensitive intermediates .
Advanced: How can researchers resolve contradictions in reported toxicity data for structurally similar Fmoc derivatives?
Answer:
Discrepancies often arise from variations in purity, stereochemistry, or assay conditions. To address this:
- Comparative In Vitro Assays : Perform parallel toxicity screenings (e.g., MTT assays) using standardized batches of the compound and its analogs .
- Metabolite Profiling : Use LC-HRMS to identify degradation products that may contribute to toxicity .
- Computational Modeling : Predict toxicity pathways via QSAR models based on substituent effects (e.g., cyclohexylidene vs. phenylthio groups) .
Basic: Which analytical techniques are most effective for validating the purity and structural integrity of this compound?
Answer:
- HPLC : Use C18 columns with UV detection (254 nm) to assess purity (>95% recommended for biological assays) .
- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., Fmoc carbonyl at ~170 ppm in NMR) .
- Mass Spectrometry : ESI-MS or MALDI-TOF for exact mass verification (theoretical MW: 383.40 g/mol) .
Advanced: How should stability studies be designed to assess degradation under varying experimental conditions?
Answer:
- Stress Testing : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV/visible light chambers .
- Long-Term Stability : Store aliquots at -20°C, 4°C, and room temperature. Analyze monthly for precipitates or color changes .
Advanced: What strategies optimize coupling efficiency of this compound in peptide synthesis?
Answer:
- Activation Reagents : Use PyBOP or DIC/Oxyma Pure for sterically hindered residues (e.g., cyclohexylidene-substituted side chains) .
- Solvent Optimization : Replace DMF with NMP for better solubility of hydrophobic intermediates .
- Temperature Control : Conduct couplings at 0–4°C to minimize racemization of the (S)-configured amino acid .
- Real-Time Monitoring : Employ inline FTIR to track carbodiimide consumption and adjust stoichiometry dynamically .
Basic: What ecological precautions are necessary given the lack of ecotoxicity data?
Answer:
- Prevent Environmental Release : Avoid disposal via drains. Collect waste in sealed containers for incineration .
- Bioaccumulation Risk Mitigation : Treat the compound as potentially bioaccumulative (logP ~3.5 estimated for analogs) and avoid aqueous ecosystems .
Advanced: How can researchers elucidate the biological interaction mechanisms of this compound?
Answer:
- Surface Plasmon Resonance (SPR) : Screen binding affinity to target proteins (e.g., proteases or kinases) .
- Crystallography : Co-crystallize with enzymes to resolve binding modes of the Fmoc and cyclohexylidene moieties .
- Metabolomics : Use -NMR-based profiling to identify metabolic perturbations in cell models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
